3,5-Dinitro-N-(2,3,4,5,6-pentafluoro-benzyl)-benzamide
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Overview
Description
3,5-Dinitro-N-(2,3,4,5,6-pentafluoro-benzyl)-benzamide is a synthetic organic compound characterized by the presence of nitro groups and a pentafluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-(2,3,4,5,6-pentafluoro-benzyl)-benzamide typically involves the nitration of a benzamide precursor followed by the introduction of the pentafluorobenzyl group. Common reagents used in these reactions include nitric acid, sulfuric acid, and pentafluorobenzyl chloride. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. Safety measures are crucial due to the reactive nature of the nitro groups.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-(2,3,4,5,6-pentafluoro-benzyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium catalysts.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,5-Dinitro-N-(2,3,4,5,6-pentafluoro-benzyl)-benzamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of advanced materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-N-(2,3,4,5,6-pentafluoro-benzyl)-benzamide would depend on its specific interactions with molecular targets. The nitro groups may participate in redox reactions, while the pentafluorobenzyl moiety could influence the compound’s binding affinity to certain proteins or enzymes. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzamide: Lacks the pentafluorobenzyl group.
N-(2,3,4,5,6-Pentafluorobenzyl)-benzamide: Lacks the nitro groups.
3,5-Dinitro-N-benzyl-benzamide: Lacks the fluorine atoms.
Uniqueness
3,5-Dinitro-N-(2,3,4,5,6-pentafluoro-benzyl)-benzamide is unique due to the combination of nitro groups and a pentafluorobenzyl moiety, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H6F5N3O5 |
---|---|
Molecular Weight |
391.21 g/mol |
IUPAC Name |
3,5-dinitro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H6F5N3O5/c15-9-8(10(16)12(18)13(19)11(9)17)4-20-14(23)5-1-6(21(24)25)3-7(2-5)22(26)27/h1-3H,4H2,(H,20,23) |
InChI Key |
ODUGCUGFQISEBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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